3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17237929
InChI: InChI=1S/C8H4BrF5O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1,15H,2H2
SMILES:
Molecular Formula: C8H4BrF5O
Molecular Weight: 291.01 g/mol

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol

CAS No.:

Cat. No.: VC17237929

Molecular Formula: C8H4BrF5O

Molecular Weight: 291.01 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol -

Specification

Molecular Formula C8H4BrF5O
Molecular Weight 291.01 g/mol
IUPAC Name [3-bromo-2,6-difluoro-5-(trifluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C8H4BrF5O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1,15H,2H2
Standard InChI Key BRSGUJKOUUXCCP-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C(=C1Br)F)CO)F)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

The compound’s systematic name, 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzenemethanol, reflects its substitution pattern: a bromine atom at position 3, fluorine atoms at positions 2 and 6, and a trifluoromethyl group at position 5 of the benzene ring, with a hydroxymethyl (-CH₂OH) group at position 1 . The spatial arrangement of these substituents creates a highly polarized aromatic system, influencing its reactivity in nucleophilic and electrophilic reactions.

Key Structural Features:

  • Electron-withdrawing groups: The trifluoromethyl (-CF₃) and fluorine atoms reduce electron density on the ring, enhancing stability toward oxidation.

  • Steric hindrance: The bromine atom and trifluoromethyl group introduce steric bulk, potentially directing regioselectivity in substitution reactions.

Physicochemical Data

Experimental and calculated properties are summarized below:

PropertyValueMethod/Source
Molecular FormulaC₈H₄BrF₅OCAS Registry
Molecular Weight291.01 g/mol
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated 3.92 (Consensus)Computational models
Solubility0.0293 mg/mL in waterESOL prediction

The LogP value suggests moderate lipophilicity, aligning with its potential as an intermediate in drug discovery.

Synthesis and Manufacturing

Grignard Reaction with Paraformaldehyde

A patented method for synthesizing structurally analogous trifluoromethylbenzyl alcohols involves reacting a 3,5-bis(trifluoromethyl)phenylmagnesium halide with solid paraformaldehyde in tetrahydrofuran (THF) or THF-aromatic hydrocarbon mixtures . While this patent specifically describes the production of 3,5-bis(trifluoromethyl)benzyl alcohol, the protocol may be adaptable to 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol by substituting the appropriate aryl halide precursor.

Key Steps:

  • Formation of Grignard Reagent:

    • Aryl bromide (e.g., 1-bromo-3-fluoro-5-(trifluoromethyl)benzene) reacts with magnesium in THF to form the corresponding Grignard reagent.

  • Formylation:

    • Addition of paraformaldehyde yields the benzyl alcohol after hydrolysis with mineral acids (e.g., HCl or H₂SO₄) .

  • Purification:

    • Distillation or crystallization isolates the product, with yields exceeding 90% under optimized conditions .

Halogenation Derivatives

The alcohol functional group enables further derivatization. For example, treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) converts the hydroxyl group to a bromide, producing 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide—a key intermediate for Suzuki-Miyaura couplings .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bromine and fluorine substituents make it a versatile precursor for:

  • Antiviral agents: Fluorinated benzyl alcohols are critical in synthesizing protease inhibitors targeting RNA viruses .

  • Anticancer drugs: The trifluoromethyl group enhances metabolic stability and membrane permeability in kinase inhibitors .

Agrochemicals

In agrochemistry, this alcohol serves as a building block for herbicides and fungicides. Its fluorine atoms improve resistance to environmental degradation, prolonging field efficacy .

SupplierLocationPurityPackaging
Zhuhai Aobokai Biomedical TechnologyChina>95%1g–10kg

Prices range from $200–$500 per gram for research quantities, reflecting the complexity of its synthesis .

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